3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane
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Overview
Description
3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and a methylsulfonyl group in its structure makes it a compound of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-(4-fluorophenyl)alkylamines with suitable electrophiles under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the azepane intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-Bromophenyl)-1-(methylsulfonyl)azepane: Similar structure with a bromine atom instead of a fluorine atom.
3-(4-Methylphenyl)-1-(methylsulfonyl)azepane: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPINZWMIIXTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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